Receptor Binding Profile: Zuclopenthixol vs. Clopenthixol Isomer Distinction
Zuclopenthixol demonstrates high-affinity antagonism at both dopamine D1 (Ki = 9.8 nM) and D2 (Ki = 1.5 nM) receptors [1]. This is a key differentiator from its racemic mixture, clopenthixol, which contains the inactive trans-isomer. Consequently, zuclopenthixol is approximately twice as active on a milligram-to-milligram basis as clopenthixol and produces less sedation in comparison [2].
| Evidence Dimension | In vitro binding affinity (Ki) and relative in vivo potency |
|---|---|
| Target Compound Data | Ki (D1) = 9.8 nM; Ki (D2) = 1.5 nM |
| Comparator Or Baseline | Clopenthixol (racemic mixture): approximately half the potency of zuclopenthixol on a milligram basis |
| Quantified Difference | Zuclopenthixol is twice as potent as clopenthixol |
| Conditions | In vitro receptor binding assays and clinical observation |
Why This Matters
For procurement, this confirms that the pure cis-isomer (zuclopenthixol) is the active pharmaceutical ingredient (API) of choice; sourcing the racemic mixture would require double the dose for equivalent efficacy and may introduce unwanted sedation.
- [1] Bertin Bioreagent. Zuclopenthixol Product Page (CAT N°: 24961). View Source
- [2] ScienceDirect. Clopenthixol. In: Encyclopedia of Toxicology, 2014. View Source
